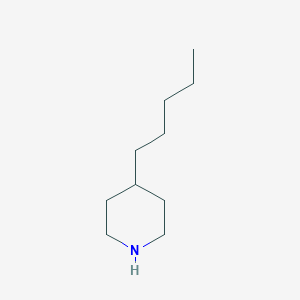

4-Pentylpiperidine

Description

Historical Context of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in medicinal chemistry. nih.gov Historically, its importance was first recognized through its presence in a wide array of naturally occurring alkaloids, many of which possess potent biological activities. nih.govresearchgate.net Well-known examples include morphine, an indispensable analgesic, and atropine, used for various medical purposes including the treatment of bradycardia. nih.gov

The prevalence of the piperidine scaffold in nature has inspired chemists to utilize it as a cornerstone for designing and synthesizing new therapeutic agents. researchgate.net Today, piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for neurological disorders. researchgate.net The synthetic versatility of the piperidine ring allows for extensive modification, and its three-dimensional structure is ideal for interacting with biological targets. nih.gov The introduction of chiral centers on the piperidine scaffold has been shown to modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profiles of drug candidates.

Significance of 4-Substitution in Piperidine Derivatives

The substitution pattern on the piperidine ring is a critical determinant of a molecule's pharmacological profile. The 4-position, in particular, has been a major focus of synthetic and medicinal chemistry. The 1,4-disubstitution pattern is especially prevalent among drugs that have reached clinical use. wikipedia.org

Derivatives of 4-phenylpiperidine, for instance, are known to exhibit a range of effects on the central nervous system (CNS). wikipedia.org This class includes compounds with opioid analgesic activity as well as antipsychotics like haloperidol. wikipedia.org The modification of substituents at the 4-position allows for the fine-tuning of a compound's interaction with specific receptors. For example, the development of pridopidine (B1678097), a 4-substituted piperidine derivative, has led to a unique "dopaminergic stabilizer" profile for potential use in neurodegenerative diseases. nih.gov Research has also demonstrated that para-substitution on the piperidine ring can be advantageous for achieving potent inhibition of enzymes like monoamine oxidase (MAO). Furthermore, alkyl substitutions on the piperidine ring have been explored for a variety of therapeutic areas, with studies investigating their cytotoxic, antimicrobial, and CNS activities. researchgate.netwho.intdut.ac.za

The strategic importance of the 4-position is summarized in the following table, which lists examples of 4-substituted piperidine derivatives and their associated biological roles.

| Compound Class/Example | Substitution at 4-Position | Primary Biological Role |

| Pethidine (Meperidine) | Phenyl, Ester | Opioid Analgesic wikipedia.org |

| Haloperidol | Phenyl, Hydroxyl | Antipsychotic (Dopamine D2 antagonist) wikipedia.org |

| Pridopidine | 3-(methylsulfonyl)phenyl | Dopaminergic Stabilizer nih.gov |

| Paroxetine | 4-fluorophenyl | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org |

| Loperamide | Phenyl, Hydroxyl, Amide | Opioid Agonist (peripheral) wikipedia.org |

Scope and Objectives of Academic Research on 4-Pentylpiperidine

Academic research focusing specifically on this compound has primarily centered on its synthesis and its utility as a chemical intermediate for building more complex molecules. uantwerpen.beontosight.ai The lipophilic pentyl group combined with the basic piperidine core makes it a versatile building block for exploring new pharmacophores. chem960.com

One of the key objectives in the academic study of this compound has been the development of efficient synthetic routes. A notable method involves a two-step process starting from 4-picoline, as detailed in the table below. uantwerpen.be

| Step | Reaction | Reagents | Outcome |

| 1 | Alkylation | 4-Picoline, 1-Bromobutane | 4-Pentylpyridine (B1585831) uantwerpen.be |

| 2 | Hydrogenation | 4-Pentylpyridine, H₂, PtO₂, HCl | This compound hydrochloride uantwerpen.be |

The primary application of the synthesized this compound is as a precursor in multi-component reactions. For example, it has been used as a key input for the diastereoselective synthesis of novel pipecolic amides, which are of significant interest in medicinal chemistry. uantwerpen.be

While direct biological evaluation of this compound itself is not extensively documented in the literature, the broader scope of research on related compounds provides context for its potential. Studies on various N-pentylpiperidine derivatives (where the pentyl group is attached to the nitrogen atom) show engagement with targets such as histamine (B1213489) H3 receptors and sigma receptors, indicating the relevance of the pentylpiperidine motif in neuropharmacology. sophion.comacs.orgnih.gov The research on this compound as a synthetic intermediate thus serves the objective of enabling the exploration of new chemical space and the generation of diverse molecular libraries for screening against various biological targets.

Structure

3D Structure

Properties

CAS No. |

24152-40-7 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-pentylpiperidine |

InChI |

InChI=1S/C10H21N/c1-2-3-4-5-10-6-8-11-9-7-10/h10-11H,2-9H2,1H3 |

InChI Key |

DYRMDAAWELEIMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pentylpiperidine and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies for 4-pentylpiperidine encompass methods that either introduce the pentyl group onto a piperidine (B6355638) ring or form the saturated ring from a precursor already containing the C5 alkyl chain.

Alkylation and Reductive Methods

Alkylation and reductive processes are fundamental to the synthesis of substituted piperidines. These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds through nucleophilic additions or substitutions.

The direct N-alkylation of piperidine with a pentyl halide, such as 1-bromopentane, is a classical method for synthesizing N-pentylpiperidine, not the 4-pentyl isomer. To achieve this compound, one would typically start with a 4-substituted piperidine. However, analogous alkylations on related systems, such as the reaction of piperidine with 1-bromopentane, have been reported to produce N-pentylpiperidine with high yields. For instance, carrying out the reaction in an aqueous medium can result in a 78% yield of N-pentylpiperidine. scirp.org

Alkylation can also occur at the carbon framework of the piperidine ring. For example, alkylation experiments on 1-benzoyl-4-piperidone have been described to produce 1-substituted 3-acetonyl-4-piperidones, which are intermediates for more complex piperidine structures. rsc.org This highlights the principle of creating C-C bonds on the piperidine ring, a strategy that could be adapted for a pentyl group.

Reductive amination is a powerful and widely used method for synthesizing amines, including cyclic amines like piperidines. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net This strategy can be applied to synthesize this compound by reacting a suitable amine with a pentyl-containing carbonyl compound or vice-versa, followed by cyclization and reduction.

A specific example involves the synthesis of (2S,3R,4R,5R)-2-Pentylpiperidine-3,4,5-triol. In this multi-step synthesis, a key step is the reduction of a hydroxylamine (B1172632) intermediate using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the pentyl-substituted piperidine derivative. mdpi.com While this example leads to a highly functionalized analogue, the core principle of reducing a nitrogen-containing ring precursor that already bears a pentyl group is a viable strategy. Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

| Method | Precursor Type | Reagents/Catalyst | Key Transformation | Reference |

| Reductive Amination | Hydroxylamine with pentyl group | H₂, Pd/C, Acetic Acid | Reduction of N-O bond and ring formation | mdpi.com |

| Reductive Amination | Ketone/Aldehyde + Amine | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | Imine/enamine formation and subsequent reduction | researchgate.net |

Reaction of Piperidine with Pentyl Halides

Hydrogenation-Based Approaches

The catalytic hydrogenation of pyridine (B92270) derivatives is one of the most common and efficient methods for producing the corresponding piperidines. mdpi.com This approach benefits from the wide availability of substituted pyridines as starting materials.

Catalytic Hydrogenation of 4-Picoline and Derivatives

The synthesis of 4-alkylpiperidines is frequently achieved through the hydrogenation of the corresponding 4-alkylpyridines. liverpool.ac.uk For this compound, the direct precursor would be 4-pentylpyridine (B1585831). The hydrogenation process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Various catalysts are effective for this transformation, with noble metals like rhodium (Rh), palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on carbon being widely used. d-nb.info The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product. For example, in the hydrogenation of 4-phenylpyridine (B135609), a related analogue, a Pd/C catalyst in ethyl acetate (B1210297) was found to be highly selective for the formation of 4-phenylpiperidine, achieving over 96% selectivity at 87% conversion. d-nb.info Rhodium catalysts, such as Rh₂O₃, have also proven effective for the hydrogenation of various functionalized and multi-substituted pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk

Electrocatalytic hydrogenation has emerged as an alternative to traditional thermochemical methods, operating at ambient temperature and pressure. nih.gov Using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer, pyridine was quantitatively converted to piperidine. nih.gov This method is applicable to a range of nitrogen-containing aromatic compounds and represents a more energy-efficient approach. nih.gov

| Catalyst | Substrate Example | Solvent/Conditions | Yield/Selectivity | Reference |

| Pd/C | 4-Phenylpyridine | Ethyl Acetate | 81% isolated yield, 98% purity | d-nb.info |

| Rh/C | 4-Phenylpyridine | Ethyl Acetate | 40% conversion, 85% selectivity (2h) | d-nb.info |

| Rh₂O₃ | Alkyl Pyridines | TFE, 5 bar H₂, 40°C | >99% yield (NMR) | liverpool.ac.uk |

| Rh/C (electrocatalytic) | Pyridine | Aqueous, ambient temp. | 98% yield | nih.gov |

Reduction of Pyridine N-Oxides to Piperidines

Another significant pathway involves the reduction of pyridine N-oxides. organic-chemistry.org Pyridine N-oxides can be synthesized by the oxidation of the corresponding pyridines. scripps.eduarkat-usa.org These N-oxides can then be reduced directly to piperidines under specific conditions.

A mild and efficient method for this transformation uses ammonium (B1175870) formate (B1220265) as a hydrogen source with a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgacs.org This procedure is advantageous due to its simplicity, high yields, and mild reaction conditions, avoiding the need for high-pressure hydrogenation equipment or harsh acidic reagents. The reaction is typically carried out in methanol (B129727) and can proceed at room temperature. organic-chemistry.org This method is compatible with various functional groups, although some, like a 4-cyano group, may also be reduced. organic-chemistry.org For instance, the reduction of 3-picoline N-oxide using this system yields piperidine hydrochloride in high yield. organic-chemistry.org This approach is general for a variety of substituted pyridine N-oxides, making it a plausible route for synthesizing this compound from 4-pentylpyridine N-oxide. organic-chemistry.org

Hydrodenitrogenation Pathways Involving Pentylpiperidine Formation

Hydrodenitrogenation (HDN) is a critical industrial process for removing nitrogen from petroleum feedstocks, which involves the catalytic conversion of nitrogen-containing heterocyclic aromatic compounds into nitrogen-free hydrocarbons. nih.gov During the HDN of model compounds like pyridine and quinoline, piperidine derivatives, including pentylpiperidines, are significant intermediates and products. nih.govvt.edu

The generally accepted pathway for pyridine HDN begins with the hydrogenation of pyridine to form piperidine. vt.edu This is followed by the cleavage of the C-N bonds in the piperidine ring, which can proceed through various routes. One significant side reaction is the formation of N-pentylpiperidine through condensation reactions. vt.eduresearchgate.net This can occur via the reaction of two piperidine molecules or the reaction of a piperidine molecule with n-pentylamine, another intermediate formed from ring-opening. vt.edu The formation of N-pentylpiperidine is often considered a competing reaction that can be suppressed to allow for more direct kinetic analysis of the primary HDN pathway. researchgate.net

Studies using different catalysts have elucidated the conditions favoring the formation of these products. For instance, research on silica-supported molybdenum phosphide (B1233454) (MoP/SiO₂), tungsten phosphide (WP/SiO₂), and molybdenum sulfide (B99878) (MoS₂) catalysts showed that at lower temperatures, condensation to N-pentylpiperidine was the primary reaction. vt.edu As the temperature increased, the formation of hydrocarbon products like n-pentane and n-pentenes became more prominent. vt.edu The sulfide catalyst (MoS₂) generally showed higher activity for hydrocarbon formation compared to the phosphide catalysts. vt.edu

Under hydrothermal conditions, the HDN of pyridine over a Ni₅₀Ru₅₀/C catalyst also leads to the formation of 1-pentylpiperidine (B89197) as a major alkyl piperidine intermediate, alongside 1-ethyl piperidine and 1-methyl piperidine. acs.org These alkylpiperidines can be further converted into other amino compounds and eventually nitrogen-free products. acs.org

Table 1: Catalysts and Conditions in Hydrodenitrogenation (HDN) Involving Pentylpiperidine

| Catalyst System | Precursor | Key Intermediates/Products | Reaction Conditions | Source(s) |

|---|---|---|---|---|

| MoP/SiO₂, WP/SiO₂ | Piperidine | N-pentylpiperidine, n-pentane, n-pentenes | 3.1 MPa, increasing temperature | vt.edu |

| MoS₂/SiO₂ | Piperidine | N-pentylpiperidine, n-pentane, n-pentenes | 3.1 MPa, increasing temperature | vt.edu |

| Ni₅₀Ru₅₀/C | Pyridine | 1-pentylpiperidine, 1-ethylpiperidine | Hydrothermal conditions | acs.org |

Advanced Synthetic Routes to Substituted this compound Derivatives

Modern organic synthesis provides a versatile toolkit for constructing substituted piperidine rings with high levels of control over functionality and stereochemistry.

The Ugi four-component reaction (Ugi-4CR) is a powerful one-pot multicomponent reaction (MCR) that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.govwikipedia.orgorganic-chemistry.org This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate diverse molecular libraries rapidly. wikipedia.org

The general mechanism involves the initial condensation of the amine and the carbonyl compound to form an imine. wikipedia.org This imine is then activated by the carboxylic acid, allowing for nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final bis-amide product. wikipedia.org

By carefully selecting the four starting components, the Ugi reaction can be adapted to synthesize complex heterocyclic structures, including piperidine derivatives. georgiasouthern.edusemanticscholar.org For example, using a bifunctional starting material, such as an amino acid, can lead to the formation of lactams. wikipedia.org While direct synthesis of this compound via this method is not explicitly detailed in the provided sources, the principles of the Ugi reaction allow for the synthesis of highly substituted piperidine scaffolds by incorporating a piperidine-containing reactant as one of the four components. This approach offers a modular and efficient route to a wide array of functionalized piperidine analogues. nih.gov

Controlling the three-dimensional arrangement of atoms is crucial in medicinal chemistry, and numerous stereoselective methods have been developed for synthesizing piperidine frameworks. nih.govnih.gov These methods often employ chiral catalysts, auxiliaries, or precursors to guide the formation of specific stereoisomers.

Key strategies for stereoselective piperidine synthesis include:

Asymmetric Catalysis: Gold-catalyzed cyclization of N-homopropargyl amides has been used to create piperidin-4-ols in a one-pot sequence with excellent diastereoselectivity. nih.gov Another approach involves a Maruoka asymmetric allylation as a key step in the total synthesis of piperidine alkaloids. researchgate.net

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures and has been successfully applied to the synthesis of piperidine alkaloids, often in combination with other stereoselective reactions. researchgate.net

Aza-Prins Cyclization: An efficient method for creating 4,4-dihalopiperidine derivatives from N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamides and aldehydes has been developed, proceeding with high stereoselectivity. researchgate.net

Ring Expansion: A metal-free, stereoselective ring-expansion of monocyclopropanated pyrroles can produce highly functionalized tetrahydropyridine (B1245486) derivatives. nih.gov This method relies on the selective cleavage of a cyclopropane (B1198618) C-C bond. nih.gov

These advanced methodologies provide access to complex piperidine cores, which could be further elaborated to introduce a pentyl group at the 4-position, yielding stereochemically defined this compound derivatives.

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often with the elimination of a small molecule like water. In the context of piperidine chemistry, these reactions are used to build more complex structures from a pre-formed piperidine ring.

As seen in HDN pathways, piperidine can undergo self-condensation or react with intermediates like n-pentylamine to form N-pentylpiperidine. vt.edu This illustrates how condensation can be used for N-alkylation. Similarly, condensation reactions can be employed to introduce functional groups onto the piperidine ring or its substituents. These reactions are typically conducted at or below room temperature and can be kinetically or thermodynamically controlled depending on the conditions. google.com

The synthesis of specific, highly functionalized piperidine analogues showcases the application of diverse synthetic methods. 4-Acetyl-4-phenylpiperidine is a valuable scaffold in medicinal chemistry. google.comgoogle.com

A novel and efficient process for its synthesis utilizes indium metal. google.comgoogle.com This method involves the reaction of 4-phenylpyridine with an acid anhydride (B1165640) (such as n-butyric anhydride) in the presence of indium powder. google.comgoogle.com The reaction proceeds through an intermediate which is then hydrolyzed and worked up to yield the target molecule. google.comgoogle.com

Alternative, more traditional routes have also been established. These include:

The reaction of 1-benzyl-4-cyano-4-phenylpiperidine with a Grignard reagent (methyl magnesium bromide) or an organolithium reagent (methyl lithium). google.comgoogle.com

Subsequent debenzylation of the resulting N-benzyl derivative via hydrogenation using a palladium catalyst to yield the final product. google.comgoogle.com

Table 2: Selected Synthetic Routes to 4-Acetyl-4-phenylpiperidine

| Starting Material(s) | Key Reagents | Product | Key Features | Source(s) |

|---|---|---|---|---|

| 4-Phenylpyridine, n-Butyric anhydride | Indium powder | 1,4-dibutyryl-4-phenyl-1,4-dihydropyridine | Novel indium-mediated reaction | google.comgoogle.com |

| 1-Benzyl-4-cyano-4-phenylpiperidine | Methyl magnesium bromide or Methyl lithium | 1-Benzyl-4-acetyl-4-phenylpiperidine | Grignard/Organolithium addition to nitrile | google.comgoogle.com |

| 1-Benzyl-4-acetyl-4-phenylpiperidine | H₂, Palladium catalyst | 4-Acetyl-4-phenylpiperidine | Catalytic debenzylation | google.comgoogle.com |

Chemical Reactivity and Derivatization Pathways of 4 Pentylpiperidine

Fundamental Reaction Mechanisms

The core reactivity of 4-pentylpiperidine is centered on its nitrogen atom, which possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to participate in a variety of fundamental organic reactions.

As a secondary amine, this compound can undergo further amination reactions, most notably through N-alkylation and reductive amination. In reductive amination, this compound reacts with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. numberanalytics.comlibretexts.org This process is a powerful method for creating new carbon-nitrogen bonds at the nitrogen center.

The general mechanism involves the nucleophilic attack of the piperidine's nitrogen on the carbonyl carbon, followed by dehydration to form the iminium ion. A reducing agent present in the reaction mixture, such as sodium borohydride (B1222165), then reduces the C=N double bond. numberanalytics.comlibretexts.org

Table 1: Illustrative Reductive Amination Reactions with this compound

| Carbonyl Reactant | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride (B8407120) | 1-Methyl-4-pentylpiperidine |

| Acetone | Sodium cyanoborohydride | 1-Isopropyl-4-pentylpiperidine |

Furthermore, direct C–H amination of the piperidine (B6355638) ring, particularly at the α-position to the nitrogen, is a known transformation for nitrogen heterocycles, often facilitated by metal catalysts like iron. chemistryviews.org This type of reaction allows for the introduction of a new nitrogen-containing group directly onto the carbon skeleton of the ring.

The piperidine ring is generally stable, but it can undergo cleavage under specific, typically harsh, conditions, such as those found in catalytic hydrodenitrogenation (HDN). researchgate.net This process is relevant in the petrochemical industry for removing nitrogen from fuel sources. In the context of this compound, HDN involves the C-N bond scission of the saturated ring. eurokin.orgunibo.it

The reaction network for piperidine HDN indicates that the process can proceed through the formation of intermediates like pentylamine. researchgate.net The ring-opening of substituted piperidines is influenced by the substitution pattern; for instance, the ring-opening of 2-methylpiperidine (B94953) preferentially occurs between the nitrogen atom and the less-substituted methylene (B1212753) group. icp.ac.ru This suggests that the cleavage of the this compound ring would likely occur between the nitrogen and one of the adjacent, unsubstituted carbon atoms (C2 or C6).

Amination Reactions

Role in Complex Molecule Synthesis

The dual characteristics of this compound—a reactive amine function and a lipophilic pentyl chain—make it a valuable component in the construction of more elaborate molecules. chem960.com

This compound is recognized as a versatile organic intermediate. chem960.comontosight.ai Its basic nitrogen atom can act as a proton scavenger or a nucleophile, while the pentyl group enhances its solubility in organic solvents, making it a useful building block for a variety of molecular structures. chem960.com A documented application includes its use in the multi-step synthesis of 4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carboxamide. lookchem.com

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals. chemistryviews.org The this compound moiety has been incorporated into various compounds to explore their therapeutic potential. Researchers have synthesized and evaluated derivatives for a range of biological activities, highlighting its importance as a structural template. nih.gov

For example, derivatives have been designed as dual-acting ligands for histamine (B1213489) H3 and sigma-1 receptors, which have potential applications in the treatment of pain. nih.gov Other synthesized analogues have been investigated as potential thrombin inhibitors. dntb.gov.ua Additionally, complex derivatives like (2R, 3R, 4S, 5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol have been synthesized and studied as potential treatments for lysosomal storage diseases by acting as pharmacological chaperones. google.com

Table 2: Examples of Biologically Active Molecules Incorporating the this compound Structure

| Derivative Class | Biological Target / Potential Application | Reference |

|---|---|---|

| 4-substituted-1-(phenoxyalkyl)piperidines | Histamine H₃ / Sigma-1 Receptors (Pain) | nih.gov |

| 1-[[1-(aminoiminomethyl)-3-piperidinyl]methyl]-4-pentyl-piperidine analogues | Thrombin Inhibitors (Anticoagulants) | dntb.gov.ua |

| N-substituted 4-epi-isofagomine enantiomers | Beta-galactosidase (Lysosomal Storage Diseases) | google.com |

As a Versatile Organic Intermediate

Formation of Coordination Complexes

As a Lewis base, the nitrogen atom of this compound can donate its lone pair of electrons to a central metal atom or ion, which acts as a Lewis acid. uci.edupurdue.edu This interaction forms a coordinate covalent bond, resulting in a coordination complex. In such complexes, the this compound molecule functions as a ligand. ontosight.aipurdue.edu

Interaction with Metal Centers

The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, making it a Lewis base. This characteristic allows it to act as a ligand, binding to Lewis acidic metal centers to form coordination complexes. illinois.edu However, this strong binding affinity can also present challenges in transition metal-catalyzed reactions. The Lewis basic nitrogen can readily coordinate to the metal catalyst, potentially deactivating it or directing the reaction to sites proximal to the nitrogen atom. illinois.edu

To overcome this, a strategy involving the use of a strong Brønsted acid, such as tetrafluoroboric acid (HBF₄), or an azaphilic Lewis acid, like boron trifluoride (BF₃), has been developed. illinois.edu These acids can protonate or bind to the basic nitrogen of this compound. illinois.edu This "protection" of the nitrogen atom prevents it from binding to the transition metal center, thereby enabling functionalization at remote positions of the molecule. illinois.edu This approach effectively transforms the nitrogen-containing group into a strong electron-withdrawing group, which deactivates the sites near it and promotes reactions at more distant locations. illinois.edu

Applications in Catalysis

The catalytic applications of this compound and its derivatives are an area of active research. Its balanced polarity and the presence of the pentyl chain, which can enhance solubility, make it a candidate for use in ligand design and as a building block for catalytically active molecules. chem960.com

In the context of hydrodenitrogenation (HDN), a crucial process in petroleum refining, piperidine derivatives play a significant role. The HDN of pyridine (B92270), a common nitrogen-containing compound in crude oil, proceeds through the formation of piperidine as an intermediate. vt.edu This piperidine intermediate can then undergo further reactions.

The table below summarizes the key catalytic reactions involving piperidine derivatives in the HDN process.

| Reaction | Reactants | Products | Significance in HDN |

| Pyridine Hydrogenation | Pyridine, Hydrogen | Piperidine | Initial step in the removal of nitrogen from pyridine. vt.eduresearchgate.net |

| Piperidine Hydrogenolysis | Piperidine, Hydrogen | Pentylamine | C-N bond cleavage to form a linear amine. researchgate.net |

| Pentylamine Hydrogenolysis | Pentylamine, Hydrogen | Pentane (B18724), Pentene, Ammonia | Final step to produce nitrogen-free hydrocarbons. researchgate.net |

| Piperidine Condensation | 2 Piperidine molecules | N-pentylpiperidine | A side reaction that can occur during the HDN process. vt.edu |

| N-pentylpiperidine Dissociation | N-pentylpiperidine | Hydrocarbons, Piperidine | Regeneration of the piperidine intermediate. vt.edu |

Studies on Side Reactions and Byproducts

The production and transformation of piperidines, including this compound, can be accompanied by various side reactions leading to the formation of byproducts. Understanding these pathways is crucial for optimizing reaction conditions and improving the yield of the desired products.

Polycondensation Phenomena in Piperidine Production

During the synthesis of piperidine through methods like the catalytic hydrogenation of furfurylamine (B118560) or tetrahydrofurfurylamine, polycondensation reactions can occur. google.com The starting materials and the piperidine product are highly reactive under hydrogenation conditions and can react with each other to form various polycondensates. google.com These side reactions can reduce the yield of the desired piperidine. google.com

To mitigate this, process modifications such as introducing the starting material into a liquid phase at a constant temperature and withdrawing the product in a gaseous form have been developed. google.com This approach helps to prevent the polycondensation of the piperidine product and the starting material. google.com The use of N-alkyl-substituted cyclic imines, such as N-pentylpiperidine, as solvents in the reaction mixture has also been proposed to suppress these side reactions. google.com

In a different context, polycondensation reactions involving piperidone derivatives have been studied for the synthesis of anion exchange membranes (AEMs). rsc.org In these reactions, side reactions like elimination can occur, which limit the molecular weight of the resulting polymers. rsc.org The design of the monomer, such as using 4,4-bis(trifluoromethyl)piperidin-4-one (TFPip), can influence the extent of these side reactions. rsc.org

Identification of Intermediates in Hydrodenitrogenation Processes

The hydrodenitrogenation (HDN) of nitrogen-containing heterocyclic compounds is a complex process involving a network of reactions and various intermediates. The study of pyridine HDN has provided significant insights into these pathways. The reaction is generally understood to proceed through the initial hydrogenation of pyridine to piperidine. vt.edumit.edu

This piperidine intermediate can then undergo C-N bond cleavage to form pentylamine. vt.eduresearchgate.net However, other intermediates, including alkylpiperidines like pentylpiperidine, have been identified. The formation of N-pentylpiperidine has been attributed to several possible reactions, including the reaction of two piperidine molecules, the reaction of piperidine with a pentylamine molecule, or the reaction of piperidine with pentene. researchgate.net

Kinetic studies have shown that piperidine competes with pyridine for active sites on the catalyst. mit.edu The presence of sulfur compounds, often found in petroleum feedstocks, can also influence the reaction network. For instance, hydrogen sulfide (B99878), a product of thiophene (B33073) hydrodesulfurization, can enhance the hydrogenolysis of piperidine. mit.edu

The table below details some of the key intermediates identified in the hydrodenitrogenation of pyridine.

| Intermediate | Formation Pathway | Subsequent Reactions |

| Piperidine | Hydrogenation of pyridine. vt.edumit.edu | Hydrogenolysis to pentylamine, condensation to N-pentylpiperidine. vt.eduresearchgate.net |

| Pentylamine | Hydrogenolysis of piperidine. vt.eduresearchgate.net | Hydrogenolysis to pentane and pentene. researchgate.net |

| N-pentylpiperidine | Reaction of two piperidine molecules or piperidine with pentylamine/pentene. vt.eduresearchgate.net | Dissociation to hydrocarbons and piperidine. vt.edu |

| Alkylpiperidines | Side reactions during the HDN process. | Further hydrogenation and C-N bond cleavage. |

Biological and Pharmacological Investigations of 4 Pentylpiperidine Derivatives Excluding Human Clinical Data

Receptor Interaction and Ligand Binding Studies

The 4-pentylpiperidine moiety is a core structural component in various pharmacologically active compounds. Its derivatives have been the subject of numerous non-clinical studies to determine their interaction and binding affinity with a range of biological targets. These investigations are crucial for understanding the potential therapeutic applications and molecular mechanisms of action of this class of compounds.

Derivatives of this compound have been extensively evaluated for their affinity towards the four subtypes of histamine (B1213489) receptors (H1, H2, H3, and H4). researchgate.net These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of histamine. researchgate.net The H1 and H2 receptors are well-established drug targets, while the H3 and H4 receptors have been the focus of more recent research efforts. researchgate.net The H3 receptor, in particular, is a presynaptic autoreceptor in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters, making it a target for various CNS disorders. google.comabx.de The H4 receptor is primarily found on immune cells and is involved in inflammatory responses. researchgate.netredheracles.net

Radioligand displacement assays are a standard in vitro method used to determine the binding affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Studies on piperidine (B6355638) derivatives have utilized this technique to quantify their affinity for histamine receptors. For instance, a series of 1-substituted-4-phenoxymethylpiperidines were evaluated for their affinity at the human H3 receptor (hH3R) expressed in HEK-293 cells, using [3H]Nα-methylhistamine as the radioligand. Current time information in Bangalore, IN. The results showed that piperidine derivatives were among the most active compounds, with affinities often in the nanomolar range. Current time information in Bangalore, IN.

In one study, several piperidine-based compounds were tested for their affinity across all four human histamine receptor subtypes (hH1R, hH2R, hH3R, and hH4R). The results, summarized in the table below, demonstrate that these compounds possess high affinity for the hH3R. nih.gov

Table 1: Histamine Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound | hH1R (Ki [nM]) | hH2R (Ki [nM]) | hH3R (Ki [nM]) | hH4R (Ki [nM]) |

|---|---|---|---|---|

| Compound 3 | >10000 | >10000 | 10.3 | >10000 |

| Compound 7 | >10000 | >10000 | 5.2 | >10000 |

| Compound 12 | >10000 | >10000 | 7.7 | >10000 |

Data sourced from radioligand binding assays performed on HEK293T cells stably expressing the respective human recombinant histamine receptors. nih.gov

Selectivity profiling is essential to characterize a compound's specificity for its intended target over other related receptors. For this compound derivatives targeting the H3 receptor, this involves assessing their binding affinity for H1, H2, and H4 receptors. nih.gov High selectivity for H3R is a desirable characteristic to minimize potential off-target effects.

Investigations have shown that many piperidine-based H3R ligands are highly selective. For example, compounds 3 , 7 , and 12 showed Ki values greater than 10,000 nM for hH1R, hH2R, and hH4R, indicating a negligible affinity for these subtypes compared to their high affinity for hH3R. nih.govnih.gov This high selectivity underscores the potential for developing targeted H3R-modulating agents from the this compound scaffold. nih.gov The structural feature of the piperidine ring itself has been identified as a critical element for conferring this selectivity and high affinity, particularly when compared to analogous piperazine (B1678402) structures. google.com

Sigma (σ) receptors, once misidentified as a subtype of opioid receptors, are now recognized as a distinct class of proteins. nih.gov There are two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). nih.gov The σ1 receptor is a ligand-regulated chaperone protein involved in modulating various signaling proteins and has been implicated in learning, memory, and pain. abx.denih.gov The σ2 receptor's function is less understood but is being investigated as a potential target in oncology. ebi.ac.uk

Several studies have revealed that H3 receptor antagonists based on the piperidine scaffold also possess a significant affinity for sigma receptors. abx.de This dual-target activity has become an area of interest. The piperidine moiety is considered a critical structural feature for this dual H3/σ1 receptor activity. abx.de A comparison between closely related compounds differing only by a piperidine or piperazine core showed that the piperidine derivative had a significantly higher affinity for the σ1 receptor. abx.de

For example, a series of piperidine derivatives were evaluated for their binding affinity at rat σ1 and σ2 receptors. The results demonstrated that many of these compounds bind to both sigma receptors with varying affinities, often in the nanomolar range. google.comnih.gov The unsubstituted piperidine ring appeared to be a key influencer of affinity at the human H3 receptor, while 4-pyridylpiperidine derivatives were more potent at the sigma receptors. google.com

Table 2: Sigma Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound | σ1R (Ki [nM]) | σ2R (Ki [nM]) |

|---|---|---|

| Compound 5 | 28 | 47 |

| Compound 6 | 18 | 103 |

| Compound 7 | 4.8 | 116 |

| Compound 12 | 4.5 | 10 |

| Compound 13 | 5.6 | 4 |

| Compound 14 | 3.3 | 29 |

Data sourced from in vitro radioligand binding assays using rat brain (σ1R) and liver (σ2R) homogenates. google.com

The selectivity between the two sigma receptor subtypes also varies among the derivatives. For instance, aniline (B41778) derivative 7 showed the highest σ2/σ1 selectivity ratio (24.2) among one series of compounds. nih.gov This differential affinity suggests that the this compound scaffold can be fine-tuned to achieve desired selectivity profiles for sigma receptors.

The dopamine (B1211576) D2 receptor is a key GPCR in the central nervous system and a primary target for antipsychotic medications. nih.gov While direct pharmacological studies focusing specifically on this compound's interaction with the D2 receptor are not extensively documented in the reviewed literature, the broader class of 4-substituted piperidine derivatives has been shown to possess significant activity at dopaminergic targets.

Research into compounds with a 4-substituted piperidine core has identified ligands with notable D2 receptor affinity. For example, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) is a functional D2 antagonist with fast-off kinetics. nih.gov This compound was developed from a series of 4-phenylpiperidines and binds with low affinity to the D2 receptor in vitro. nih.gov Its unique kinetic profile leads to a state-dependent antagonism that may offer advantages over classic D2 antagonists. nih.gov

Furthermore, other studies have demonstrated that 4-aryl-substituted piperidines can act as potent and selective inhibitors of the human dopamine transporter (DAT). nih.gov The cis-diastereomer of 3-carbomethoxy-4-(4'-chlorophenyl)piperidine, for instance, was found to be a more potent inhibitor of DAT than its trans counterpart. nih.gov These findings collectively indicate that the 4-substituted piperidine scaffold is a privileged structure for interacting with various components of the dopaminergic system, including the D2 receptor and DAT. nih.govnih.gov It is plausible that new compounds based on this structure produce their effects through the inhibition of dopamine receptors. nih.gov

The mu (μ)-opioid receptor is the primary target for the most potent opioid analgesics, including morphine and fentanyl. This receptor is a GPCR that mediates the analgesic effects as well as the significant side effects of these drugs. Fentanyl and its numerous derivatives belong to the 4-anilidopiperidine class of synthetic opioids. The core of these powerful analgesics is a piperidine ring, highlighting the importance of this chemical scaffold for μ-opioid receptor agonism.

The interaction of fentanyl derivatives with the μ-opioid receptor has been extensively studied. A key interaction is the ionic bond formed between the protonated piperidine nitrogen of the ligand and the aspartic acid residue D147 of the receptor. Beyond this anchor point, the binding of fentanyls is largely driven by hydrophobic interactions within the receptor's binding pocket.

Structure-activity relationship (SAR) studies of the 4-anilidopiperidine family have revealed how different substitutions on the piperidine ring and its appended groups influence binding affinity and potency. For example, the nature and size of the N-chain substituent on the piperidine ring can significantly affect the compound's affinity for the μ-opioid receptor. These investigations confirm that the 4-substituted piperidine structure is a fundamental pharmacophore for achieving potent agonism at the μ-opioid receptor.

Radioligand Displacement Assays

Dopamine Receptor Modulation (D2)

Enzyme Inhibition and Modulation

Derivatives of this compound have been the subject of various enzymatic studies to determine their potential as inhibitors or modulators of key enzymes involved in different biological pathways. These investigations have spanned several classes of enzymes, revealing a range of activities and specificities.

The cholinergic system, particularly the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a significant target in the research of neurodegenerative diseases. mdpi.com While some piperidine derivatives have shown potent inhibitory activity against these enzymes, the specific data for this compound derivatives is an area of ongoing investigation. nih.gov For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed significant anti-AChE activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM for AChE and an affinity 18,000 times greater for AChE than for BChE. nih.gov In another study, thiazole (B1198619) derivatives were synthesized and evaluated for their cholinesterase inhibitory activity, but they showed weak activity against both AChE and BuChE. dergipark.org.tr

It is important to note that the basicity of the piperidine nitrogen atom appears to be crucial for activity, as N-benzoylpiperidine derivatives have been found to be almost inactive. nih.gov The introduction of bulky moieties or alkyl/phenyl groups on the benzamide (B126) nitrogen has been shown to dramatically enhance inhibitory activity. nih.gov

Table 1: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM nih.gov |

| Thiazole derivatives | Acetylcholinesterase (AChE) | Weak inhibition dergipark.org.tr |

| Thiazole derivatives | Butyrylcholinesterase (BuChE) | Weak inhibition dergipark.org.tr |

Iminosugar derivatives, including those with a piperidine core, are known for their glycosidase inhibitory properties. tandfonline.com Specifically, certain this compound derivatives have demonstrated notable and selective inhibition of β-galactosidase. For example, (2R, 3R, 4S, 5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol is a highly specific and potent inhibitor of human lysosomal β-galactosidase, with an IC50 of 0.02 µM. google.com In contrast, it shows significantly less potency against human β-glucosidase (IC50 = 60 µM) and α-galactosidase (IC50 = 150 µM). google.com This compound, along with 4-epi-isofagomine, has been shown to be a potent inhibitor of human lysosomal β-galactosidase while being weakly active against human β-glucosidase. google.com

The inhibitory activity of these compounds can be influenced by the length of the N-alkyl chain. For instance, in a series of N-alkylated deoxygalactonojirimycin (DGJ) derivatives, those with shorter alkyl chains, such as N-butyl-DGJ, exhibited higher activity against α-galactosidase than those with longer chains. tandfonline.com

Table 2: Glycosidase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| (2R, 3R, 4S, 5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol | Human lysosomal β-galactosidase | 0.02 µM google.com |

| (2R, 3R, 4S, 5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol | Human β-glucosidase | 60 µM google.com |

| (2R, 3R, 4S, 5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol | Human α-galactosidase | 150 µM google.com |

| 4-epi-isofagomine | Human lysosomal β-galactosidase | 0.5 µM google.com |

| 4-epi-isofagomine | Human β-glucosidase | > 800 µM google.com |

The p38 mitogen-activated protein (MAP) kinase family is a crucial regulator of proinflammatory cytokine production and a target for anti-inflammatory therapies. aginganddisease.org While specific studies on this compound derivatives as p38 MAP kinase inhibitors are not extensively detailed in the provided context, the broader class of piperidine-containing compounds has been investigated. The pyridinyl imidazole (B134444) class of compounds were among the first small molecule inhibitors of p38 MAPK. aginganddisease.org The crystal structure of human p38 MAP kinase has been determined in a complex with a potent pyridinyl-imidazole inhibitor, revealing that the inhibitor binds in the ATP pocket. nih.gov This provides a structural basis for the design of more specific inhibitors. A cell-permeable symmetrical sulfone compound has also been identified as a potent and ATP-competitive inhibitor of p38α/β MAPK with IC50 values of 130 and 550 nM, respectively. sigmaaldrich.com

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade. healthbiotechpharm.org Some piperidine derivatives have shown inhibitory activity against lipoxygenase. For example, a novel 4-piperidone-based thiazole derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), was found to significantly inhibit lipoxygenase with an IC50 of 26.65 ± 0.16 μM. healthbiotechpharm.org This suggests a potential mechanism for the anti-inflammatory effects of certain piperidine-containing compounds. healthbiotechpharm.org

Kinase Inhibition (p38 MAP Kinase)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of research for the rational design of more potent and selective compounds.

Structure-activity relationship (SAR) studies of piperidine derivatives have provided valuable insights into the structural features that govern their pharmacological effects. mdpi.comresearchgate.net For instance, in the context of histamine H3 receptor ligands, the piperidine moiety has been identified as a crucial structural feature. acs.org The protonated form of the piperidine ring is believed to engage in a critical salt bridge interaction within the binding pocket of the receptor. acs.org

In the case of anti-trypanosomal agents, SAR studies on 4-azaindole-2-piperidine derivatives revealed that electron-rich aromatic amides led to higher potency. dndi.org Furthermore, introducing unsaturation into the piperidine ring resulted in a tenfold increase in activity. dndi.org

For glycosidase inhibitors, the stereochemistry of the hydroxyl groups and the nature of the substituent at the 2-position of the piperidine ring are critical for both potency and selectivity. The C-pentyl substituent in C-pentyl-4-epi-isofagomine contributes to its potent and selective inhibition of human lysosomal β-galactosidase. mdpi.com

Influence of Substituent Position and Lipophilicity

In a series of 4-phenylamidopiperidines, the nature of the substituent on the piperidine nitrogen was found to be critical for analgesic activity. High potency was associated with aralkyl substituents on the piperidine nitrogen. nih.gov Parameter focusing analysis indicated an ideal lipophilicity (fLo value of approximately 2.40) for the N-piperidine substituent to achieve maximal activity. nih.gov This suggests that a balanced lipophilicity is required, where the compound is sufficiently lipid-soluble to cross biological membranes but not so excessively lipophilic that it results in poor bioavailability or non-specific binding.

Further SAR studies on fentanyl analogs, which feature a 4-anilidopiperidine core, have shown that substitutions at the C-4 position of the piperidine ring are influenced primarily by steric factors rather than the chemical nature of the substituent itself. nih.gov For histamine H3 (hH3R) receptor antagonists, the basicity and substitution of the piperidine ring play a crucial role. An unsubstituted piperidine ring in the basic part of the molecule appears to be highly influential for affinity at the hH3R. nih.gov For instance, comparing compounds with an unsubstituted piperidine ring to their 4-pyridyl analogues showed that the unsubstituted versions had a higher affinity for hH3R. nih.gov

In another study focusing on hH3R ligands, derivatives with a 3-methylpiperidine (B147322) moiety demonstrated higher antagonist affinity compared to those with a hexyl alkyl chain, indicating that both substituent position (3-methyl) and reduced lipophilicity (pentyl vs. hexyl chain) contribute to better receptor binding. dovepress.com Specifically, the 3-methylpiperidine derivative with a pentyl spacer (compound 6) showed an hH3R Ki value of 27.3±15 nM, which was superior to derivatives with a longer hexyl chain. dovepress.com This highlights the intricate relationship between substituent placement and lipophilicity in optimizing the pharmacological profile of these compounds.

The lipophilicity of cyclohexylpiperidines has also been correlated with their antiproliferative activity, which is thought to be mediated by the sigma-2 receptor (σ2R). researchgate.net This suggests that for certain targets, increasing lipophilicity can enhance the desired biological effect.

Table 1: Influence of Substituents on Receptor Affinity in Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Substituent/Modification | Receptor Target | Key Finding | Reference |

|---|---|---|---|---|

| 4-Phenylamidopiperidines | Aralkyl group on piperidine nitrogen | Opioid Receptors | Critical for high analgesic potency. nih.gov | nih.gov |

| Fentanyl Analogs | Substitution at C-4 of piperidine ring | Opioid Receptors | Potency and duration influenced by steric factors, not chemical nature. nih.gov | nih.gov |

| Histamine Receptor Ligands | Unsubstituted piperidine vs. 4-pyridylpiperidine | Histamine H3 Receptor | Unsubstituted piperidine shows higher affinity. nih.gov | nih.gov |

| Histamine Receptor Ligands | 3-Methylpiperidine with pentyl spacer | Histamine H3 Receptor | Higher antagonist affinity than derivatives with a longer hexyl chain. dovepress.com | dovepress.com |

| Cyclohexylpiperidines | Cyclohexyl group | Sigma-2 Receptor | Lipophilicity is correlated with antiproliferative activity. researchgate.net | researchgate.net |

Stereochemical Aspects and Conformation-Activity Relationships

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are fundamental to their interaction with biological targets. Specific stereoisomers often exhibit significantly different pharmacological activities, highlighting the importance of chiral centers within the molecule.

For analogs of fentanyl, a prominent 4-anilidopiperidine, stereochemistry at the 3-position of the piperidine ring plays a crucial role. nih.gov Groups larger than a methyl group at this position cause a severe reduction in analgesic potency. nih.gov The activity is primarily influenced by steric factors, including the cis/trans isomerism, rather than the polarity or chemical reactivity of the substituent. nih.gov For instance, the longer duration of action for potent 3-alkyl fentanyl analogs like cis-3-methylfentanyl is more likely influenced by pharmacodynamic factors related to its specific conformation at the receptor, rather than pharmacokinetic variables. nih.gov

A unified structure-activity theory for opioids suggests that a heterocyclic ring, such as the piperidine ring, must occupy a specific plane in space relative to an aromatic ring to produce an analgesic effect, similar to the rigid structure of morphine. nih.gov For flexible molecules like fentanyl derivatives, the ability of the piperidine ring to adopt this "active" conformation is crucial. nih.gov This concept extends to how stereochemistry can influence activity; for example, in some molecules, a methyl group on a chiral carbon in one isomer (e.g., the d-isomer) can sterically hinder the required conformation of the heterocyclic ring, leading to minimal analgesic activity, while the other isomer (l-isomer) lacks this hindrance and is substantially active. nih.gov

Research on 4-epi-isofagomine derivatives, which feature a substituted piperidine ring, also underscores the importance of stereochemistry. google.com The specific enantiomer, (2R, 3R, 4S, 5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol, was synthesized and evaluated for its biological activity, indicating that precise control over multiple chiral centers is necessary for targeted pharmacological effects. google.com

In Vitro Functional Assays

Cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays are a cornerstone for characterizing the functional activity of this compound derivatives at G-protein coupled receptors (GPCRs). These assays measure the intracellular concentration of cAMP, a key second messenger, to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

In studies of histamine H3 receptor (H3R) ligands, cAMP assays are frequently used to determine their intrinsic activity. For example, a series of piperidine-based compounds were tested in HEK293 cells expressing the human recombinant H3R. nih.govacs.org These compounds were found to reverse the inhibition of cAMP production that was induced by the H3R agonist R-α-methylhistamine in forskolin-stimulated cells. nih.govacs.org This result classified them as H3R antagonists or inverse agonists. nih.govacs.org

One specific this compound derivative, E-162 (1-(5-(naphthalen-1-yloxy)pentyl)piperidine), was characterized using a cAMP accumulation assay in HEK293 cells expressing human H3Rs. nih.govresearchgate.net The compound demonstrated functional antagonism, inhibiting cAMP accumulation with an IC50 value of 165 nM. nih.govresearchgate.net This confirmed its role as an H3R antagonist. Similarly, other novel non-imidazole H3R ligands based on a (homo)piperidine ether structure were evaluated for their functional activity using cAMP accumulation assays in HEK-293 cells, confirming their antagonist/inverse agonist profiles. dovepress.com

The utility of this assay extends to other histamine receptor subtypes as well. The H4 receptor antagonist TR-7 was also characterized via a cAMP assay in CHO cells, where it showed an antagonist potency (IC50) of 512 nM. nih.govresearchgate.net Furthermore, the potent and selective H3 receptor antagonist ABT-239 was shown to reverse agonist-induced changes in cAMP formation at both human and rat H3 receptors, with pKb values of 7.9 and 7.6, respectively. researchgate.net

Table 2: Functional Activity of Piperidine Derivatives in cAMP Assays This table is interactive. You can sort and filter the data.

| Compound | Receptor Target | Cell Line | Assay Type | Functional Activity | Potency (IC50/pKb) | Reference |

|---|---|---|---|---|---|---|

| E-162 | Human Histamine H3 | HEK293 | Antagonist Assay | Antagonist | IC50 = 165 nM | nih.gov, researchgate.net |

| Various Piperidines | Human Histamine H3 | HEK293 | Antagonist/Inverse Agonist Assay | Antagonist/Inverse Agonist | IC50 values reported | nih.gov, acs.org |

| ABT-239 | Human Histamine H3 | Recombinant | Antagonist Assay | Antagonist | pKb = 7.9 | researchgate.net |

| ABT-239 | Rat Histamine H3 | Recombinant | Antagonist Assay | Antagonist | pKb = 7.6 | researchgate.net |

| TR-7 | Human Histamine H4 | CHO | Antagonist Assay | Antagonist | IC50 = 512 nM | nih.gov, researchgate.net |

Cell-Based Assays for Specific Biological Responses

Beyond cAMP assays, other cell-based assays are employed to investigate the specific biological effects of this compound derivatives. These assays can measure a wide range of cellular responses, including cytotoxicity, proliferation, and receptor binding selectivity.

For instance, the antiproliferative effects of certain piperidine derivatives have been evaluated in cell lines like the human neuroblastoma SK-N-SH line. researchgate.net In one study, piperidines 15 and 24 were identified as putative sigma-2 (σ2) receptor agonists due to their potent antiproliferative activity, with EC50 values of 3.64 µM and 1.40 µM, respectively. researchgate.net This activity highlights a potential therapeutic application beyond receptor modulation for pain or inflammation.

Radioligand binding assays are another critical in vitro tool used to determine the affinity and selectivity of these compounds for their targets. To confirm the selectivity of lead structures, piperidine derivatives were tested for binding at human recombinant histamine H1, H2, and H4 receptors stably expressed in HEK293T cells. nih.govresearchgate.net The results clearly indicated a high selectivity of the tested compounds for the human H3 receptor over other histamine receptor subtypes. nih.govresearchgate.net Similarly, the compound E-162 was evaluated in a [3H]Nα-Methylhistamine binding assay using HEK293 cell membranes, showing a potent affinity for the human H3 receptor with a Ki value of 55 nM. nih.gov

Preclinical Pharmacological Characterization (Excluding Human Studies)

Derivatives of this compound have been extensively investigated in preclinical animal models for their potential as pain-relieving agents. These studies utilize various models of nociceptive, inflammatory, and neuropathic pain to characterize the analgesic and antinociceptive properties of these compounds.

A series of 4-phenylamidopiperidines were tested for antinociceptive activity using a modified hot-plate test in mice. nih.gov The active compounds in this series displayed a wide range of potencies, with ED50 values from 0.44 to 59 mg/Kg. nih.gov High potency was particularly noted in compounds that featured an aralkyl substituent on the piperidine ring nitrogen. nih.gov

The H3 receptor antagonist E-162, which contains a 1-pentylpiperidine (B89197) moiety, demonstrated significant analgesic effects in mouse models. nih.govresearchgate.net In naive mice, E-162 showed analgesia in the tail-flick test. nih.gov More profoundly, in a chronic constriction injury (CCI) model of neuropathic pain in mice, E-162 attenuated nociceptive responses to both mechanical (von Frey test) and thermal (cold plate test) stimuli. nih.govresearchgate.net Furthermore, this compound significantly enhanced the analgesic effects of morphine in male mice with CCI, suggesting a potential role in multimodal pain therapy. nih.govresearchgate.net

Other derivatives have also shown promise. In a study of novel 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, several compounds exhibited potent analgesic efficacy with varying durations of action when evaluated using the hot plate method in mice. scispace.com One compound in the series was found to antagonize pain at a level comparable to the standard, morphine. scispace.com Similarly, HUF-101, an analogue of cannabidiol, showed significant antinociceptive activity at a dose of 30 mg/kg in both the hot plate and acetic acid-induced hyperalgesia assays in mice. scielo.br

Table 3: Analgesic and Antinociceptive Effects of Piperidine Derivatives in Animal Models This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Animal Model | Pain Test | Key Analgesic/Antinociceptive Finding | Reference |

|---|---|---|---|---|

| 4-Phenylamidopiperidines | Mouse | Hot-Plate Test | Active compounds had ED50 values ranging from 0.44 to 59 mg/Kg. nih.gov | nih.gov |

| E-162 (H3R Antagonist) | Mouse (Neuropathic Pain) | von Frey, Cold Plate | Attenuated mechanical and thermal nociceptive responses. nih.gov, researchgate.net | nih.gov, researchgate.net |

| E-162 (H3R Antagonist) | Mouse (Naive) | Tail Flick Test | Produced analgesic effects. nih.gov | nih.gov |

| E-162 (H3R Antagonist) | Mouse (Neuropathic Pain) | von Frey, Cold Plate | Potentiated the analgesic effect of morphine. nih.gov, researchgate.net | nih.gov, researchgate.net |

| 4-Piperidinol Derivatives | Mouse | Hot-Plate Test | One compound showed analgesia comparable to morphine. scispace.com | scispace.com |

| HUF-101 | Mouse | Hot-Plate, Acetic Acid Writhing | Significant antinociceptive activity at 30 mg/kg. scielo.br | scielo.br |

Neuroprotective Efficacy in Experimental Models

Derivatives of this compound have been investigated for their potential to protect neurons from damage in various experimental models of neurodegenerative diseases.

One area of research has focused on the development of multifunctional dopamine D2/D3 agonist drugs for Parkinson's disease (PD). In this context, a lead compound, D-264, which is a complex molecule incorporating a piperazine ring, exhibited neuroprotective properties in animal models of PD. nih.gov To improve its efficacy, structural modifications were made, leading to the synthesis of new analogs. Among these, compounds (−)-9b and (−)-8b showed significant in vivo activity in both reserpinized and 6-hydroxydopamine (6-OHDA)-induced unilateral lesioned rat models of PD. nih.gov Furthermore, in vitro studies using dopaminergic MN9D cells demonstrated that both D-264 and compound (−)-9b could protect these cells from the toxicity induced by MPP+, a neurotoxin that causes parkinsonism in animal models. nih.gov

Another approach has involved designing compounds that can inhibit multiple targets associated with Alzheimer's disease (AD). Researchers synthesized a series of notopterol (B1679982) derivatives with a furacoumarin scaffold, a propyl chain, and a 4-aminopiperidine (B84694) ring. acs.org One of these derivatives, compound 1c, demonstrated inhibitory activity against acetylcholinesterase (AChE), BACE1, and GSK3β, all of which are implicated in the pathology of AD. acs.org This compound was also found to have good blood-brain barrier penetrability and was able to ameliorate impaired learning and memory in an Aβ-induced mouse model of AD. acs.org

Additionally, tacrine (B349632) derivatives incorporating an N-aryl-piperidine-4-carboxamide moiety connected by a five-methylene group linker have been synthesized and evaluated for their potential in treating AD. bg.ac.rs These compounds showed strong inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). bg.ac.rs A 2-chlorobenzoyl derivative from this series also exhibited antioxidant capacity and neuroprotective potential against amyloid-β (Aβ) toxicity in a culture of neuron-like cells. bg.ac.rsbg.ac.rs

Modulation of Locomotor Activity in Animal Models

The effects of this compound derivatives on locomotor activity have been examined in various animal models, often in the context of neuropsychiatric and neurodegenerative disorders.

A study on 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), a derivative of phencyclidine (PCP), found that intraperitoneal administration significantly increased locomotor and rearing activities in mice. mdpi.comnih.gov This suggests a psychomotor stimulant effect. In contrast, pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a dopamine D2 receptor antagonist with "agonist-like" kinetic properties, dose-dependently reduced hyperactivity in a model of locomotor hyperactivity. nih.gov However, unlike classic D2 antagonists, pridopidine also increased spontaneous locomotor activity in partially habituated animals, highlighting its unique "dopaminergic stabilizer" characteristics. nih.gov

In the context of pain research, novel piperidine-based histamine H3 and sigma-1 receptor ligands were evaluated for their effects on locomotor activity. acs.org Two compounds from this series showed significant sedative effects and impaired motor coordination in mice. acs.org However, another derivative was found to have a better safety profile concerning locomotor activity, leading to its selection for further analgesic testing. acs.org

Research into animal models of Parkinson's disease has also involved the assessment of locomotor activity. Treatment with toxins like MPTP or paraquat (B189505) in mice is known to reduce locomotor activity. nih.gov Studies have shown that therapeutic interventions can improve these motor deficits. researchgate.net For example, photobiomodulation treatment in MPTP-treated mice improved locomotion. researchgate.net Similarly, in rat models of inflammatory arthritis, locomotor activity, including speed and travel distance, was significantly reduced during the peak of the illness. plos.org

The evaluation of locomotor activity is a critical component in the preclinical assessment of this compound derivatives, providing insights into their potential therapeutic effects and side effect profiles.

Pharmacological Chaperone Properties

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, thereby restoring their proper function. nih.govnih.gov This approach holds therapeutic promise for a variety of "protein folding diseases." Chemical chaperones, a broader class of molecules, act non-selectively to facilitate protein folding. nih.gov

While direct studies on the pharmacological chaperone properties of this compound itself are not extensively documented in the provided results, the broader class of piperidine derivatives and related small molecules have been investigated for such activities. The general principle involves the binding of these small molecules to unfolded or improperly folded proteins, which can prevent their aggregation and assist in achieving the correct three-dimensional structure. gbiosciences.comcellular-protein-chemistry.nl

One example of a chemical chaperone is 4-phenylbutyrate (B1260699) (PBA), which is thought to interact with exposed hydrophobic regions of unfolded proteins, protecting them from aggregation. nih.govwikipedia.org This mechanism is a key aspect of how some small molecules can act as chaperones.

The concept of pharmacological chaperones is an active area of research, with the potential for developing novel therapies for diseases caused by protein misfolding. nih.gov

Antiviral, Antibacterial, and Anticancer Properties in Preclinical Models

Derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents in preclinical studies.

Antiviral Properties: Research has shown that certain N-substituted piperidine derivatives exhibit antiviral activity. In one study, all synthesized substances were found to be effective against the influenza A/H1N1 virus in an in vitro model using MDCK cells, with their performance being compared to commercial drugs like Tamiflu and Rimantadine. mdpi.com Another study focused on 4-benzyl pyridinone derivatives as potential inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. nih.gov Several of these compounds demonstrated potent anti-HIV-1 activity, inhibiting viral replication in CEM-SS cells with very low IC50 values. nih.gov Furthermore, some small molecule deubiquitinase inhibitors with a piperidine scaffold have shown broad-spectrum antiviral activity against several RNA viruses. plos.org

Antibacterial Properties: Piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial activity. biomedpharmajournal.org Some of these compounds exhibited significant antimicrobial effects when compared to the standard antibiotic ampicillin. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one structure was found to enhance antifungal activity. biomedpharmajournal.org In another study, novel 4-piperazinylquinoline hybrid derivatives were designed and tested against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com One of the compounds showed potent and selective activity against S. aureus. mdpi.com

Anticancer Properties: The anticancer potential of piperidine derivatives has also been investigated. Furfurylidene 4-piperidone (B1582916) analogs were synthesized and evaluated for their in vitro cytotoxic properties against leukemia and colon cancer cell lines. nih.gov Some of these compounds showed significant cytotoxicity, and a few demonstrated notable anticancer activity in a mouse model of Ehrlich ascites carcinoma. nih.gov The anticancer mechanisms of piperidine and its derivatives are thought to involve the induction of apoptosis and the inhibition of cancer cell proliferation. nih.gov Combination therapies involving drugs like chlorambucil (B1668637) and 6-mercaptopurine, which can be linked to polymer carriers, have also been explored to enhance anticancer efficacy. dovepress.com

Table of Investigated Compounds and their Preclinical Properties

| Compound Class | Preclinical Model | Observed Effect |

| This compound Derivatives | Experimental models of neurodegenerative diseases | Neuroprotective efficacy |

| N-aryl-piperidine-4-carboxamide Derivatives | In vitro Alzheimer's disease model | Inhibition of AChE and BuChE, antioxidant and neuroprotective potential |

| 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) | Mouse models | Increased locomotor activity |

| Pridopidine | Rat models of locomotor hyperactivity | Reduction of hyperactivity, "dopaminergic stabilizer" effects |

| N-Substituted Piperidine Derivatives | In vitro influenza A/H1N1 model | Antiviral activity |

| 4-Benzyl Pyridinone Derivatives | In vitro HIV-1 models | Inhibition of HIV-1 reverse transcriptase |

| Piperidin-4-one Derivatives | In vitro bacterial and fungal models | Antibacterial and antifungal activity |

| 4-Piperazinylquinoline Hybrid Derivatives | In vitro S. aureus model | Potent and selective antibacterial activity |

| Furfurylidene 4-Piperidone Analogs | In vitro cancer cell lines and mouse tumor model | Cytotoxicity and anticancer activity |

Computational and Theoretical Chemistry of 4 Pentylpiperidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of a molecule. scirp.orgnih.gov These calculations can predict a molecule's three-dimensional shape, reactivity, and various spectroscopic properties. Methods like Density Functional Theory (DFT) have become a standard tool for elucidating the electronic structure and reactivity of heterocyclic compounds like piperidine (B6355638) derivatives. scirp.orgphyschemres.org

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. tau.ac.ilscm.com This procedure is a prerequisite for most other computational analyses, as the molecular conformation dictates its properties and interactions. github.io For 4-pentylpiperidine, this would involve determining the preferred conformation of the piperidine ring (typically a chair conformation) and the orientation of the equatorial or axial pentyl group to achieve the lowest energy state.

Once the geometry is optimized, an electronic structure analysis can be performed. scirp.orgresearchgate.net This involves calculating the distribution of electrons within the molecule and the energies of the molecular orbitals. Key parameters derived from this analysis include:

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The first available empty orbital. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A smaller energy gap generally implies higher chemical reactivity. physchemres.org

These parameters, along with others like dipole moment and Mulliken population analysis, provide a detailed picture of the molecule's electronic characteristics and potential for chemical reactions. scirp.org The table below summarizes typical quantum chemical parameters that would be calculated for this compound, based on studies of related derivatives. scirp.orgphyschemres.org

| Parameter | Description | Typical Application for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the tendency of the piperidine nitrogen's lone pair to engage in interactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack or interaction with electron-rich species. |

| Energy Gap (ΔE) | ELUMO - EHOMO; a measure of chemical reactivity and kinetic stability. physchemres.org | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and the nature of non-covalent interactions with other molecules. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Reveals the charge distribution, highlighting the electronegative character of the nitrogen atom. |

| Total Energy | The total electronic energy of the optimized molecular structure. | Used to compare the relative stability of different conformers (e.g., axial vs. equatorial pentyl group). |

This table is illustrative of the types of data generated from quantum chemical calculations on piperidine derivatives.

The piperidine nitrogen in this compound is basic and can exist in a protonated (positively charged) or neutral state depending on the pH of its environment. The ionization state is a critical determinant of its behavior in biological systems, influencing everything from solubility to its ability to interact with receptors. acs.org The pKa value quantifies the acidity of the conjugate acid (the protonated form), indicating the pH at which the molecule is 50% protonated and 50% neutral.

Computational methods can accurately predict pKa values, which is particularly useful for novel compounds where experimental data is unavailable. peerj.com These methods often involve calculating the free energy change of the deprotonation reaction. mpg.de Approaches include:

Semi-empirical Quantum Methods: Fast computational methods like PM3 or AM1, often combined with a solvent model (like COSMO or SMD), can predict pKa values for large sets of drug-like molecules. peerj.com These calculations are often performed using an isodesmic reaction approach, where the pKa is computed relative to a known reference compound. peerj.com

Constant pH Molecular Dynamics (MD): These simulations model the dynamic changes in protonation states of ionizable residues in a protein or a small molecule in response to a set of defined pH values. mpg.de

Software Tools: Programs like Epik can predict the likely protonation states of molecules at a given pH, which is crucial for preparing structures for subsequent docking studies. tandfonline.com

For this compound, the primary focus would be predicting the pKa of the secondary amine. This value is critical for understanding whether it will carry a positive charge at physiological pH (~7.4), enabling it to form a strong salt bridge interaction with acidic amino acid residues like aspartate or glutamate (B1630785) in a protein binding site. acs.orgresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

Molecular Modeling and Docking Studies